3-Bromo-o-xylene

説明

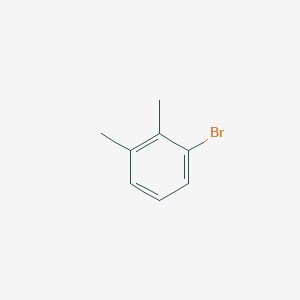

Structure

3D Structure

特性

IUPAC Name |

1-bromo-2,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Br/c1-6-4-3-5-8(9)7(6)2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLPXNBYWDDYJTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90206231 | |

| Record name | 3-Bromo-o-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90206231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

576-23-8 | |

| Record name | 1-Bromo-2,3-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=576-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-o-xylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 576-23-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76561 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Bromo-o-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90206231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-o-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.545 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Bromo-o-xylene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MMB6CL2XRC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Bromo-o-xylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-o-xylene, also known as 3-bromo-1,2-dimethylbenzene, is a halogenated aromatic hydrocarbon with significant applications in organic synthesis.[1] Its unique structure, featuring a benzene (B151609) ring substituted with two ortho-positioned methyl groups and a bromine atom, makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This document provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental methodologies for their determination and characterization. It is intended to serve as a technical resource for professionals in research and development.

Chemical Identity

This compound is a distinct chemical entity with a specific set of identifiers crucial for its accurate documentation and use in a laboratory setting.

| Identifier | Value |

| CAS Number | 576-23-8[2][3][4][5][6] |

| IUPAC Name | 1-bromo-2,3-dimethylbenzene[1][5][6] |

| Synonyms | 3-Bromo-1,2-dimethylbenzene, 2,3-Dimethylbromobenzene[1] |

| Molecular Formula | C₈H₉Br[1][2][4][5][6] |

| Molecular Weight | 185.06 g/mol [1][2][3][5] |

| InChI Key | WLPXNBYWDDYJTN-UHFFFAOYSA-N[1][3][4][6] |

| Canonical SMILES | CC1=C(C(=CC=C1)Br)C[1][5] |

Physical Properties

The physical characteristics of this compound are essential for its handling, storage, and application in various chemical processes. It is typically a clear, colorless to pale yellow liquid with a mild aromatic odor.[1][6]

| Property | Value |

| Appearance | Clear colorless to pale yellow liquid[1][6] |

| Boiling Point | 211.0 ± 9.0 °C at 760 mmHg[1] (also cited as 214 °C[2][7]) |

| Melting Point | -20.49 °C (estimate)[2] |

| Density | 1.365 g/mL at 25 °C[1][2] |

| Flash Point | 80 °C (176 °F)[7][8] |

| Refractive Index (n20/D) | 1.560[2] (also cited as 1.5595-1.5625 @ 20°C[6]) |

| Vapor Pressure | 0.27 mmHg at 25 °C[2] |

| Solubility | Sparingly soluble in water; miscible with most organic solvents such as Chloroform, DMSO, and Methanol.[1] |

Chemical Properties

Stability and Reactivity

This compound is stable under normal storage conditions, which involve keeping it in a cool, dry, and well-ventilated area in a tightly sealed container, away from heat, sparks, and open flames.[1][9] It is incompatible with strong oxidizing agents.[9] Decomposition can occur upon prolonged exposure to strong oxidizing agents or UV light, and its combustion produces hydrogen bromide and aromatic residues.[1]

Role in Organic Synthesis

The chemical reactivity of this compound is largely dictated by the presence of the bromine atom on the aromatic ring. This bromine substituent serves as a reactive site for various transition-metal-catalyzed cross-coupling reactions, making it a key building block in synthetic organic chemistry.[1]

-

Cross-Coupling Reactions: It is frequently used as an electrophilic partner in reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings.[1][3] These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex substituted aromatic compounds.[1]

-

Electrophilic and Nucleophilic Substitutions: The two methyl groups on the aromatic ring are ortho- and para-directing and activating for electrophilic substitution, although the substitution pattern of this compound itself influences the regioselectivity of further reactions.[3] The bromine atom can also be replaced in nucleophilic aromatic substitution reactions under specific conditions.

Experimental Protocols

Determination of Physical Properties

This method is suitable for small quantities of liquid.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. This is observed when a rapid and continuous stream of bubbles emerges from a capillary tube inverted in the heated liquid.

Procedure:

-

A small amount of this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

-

The test tube is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or a MelTemp apparatus, containing a heating bath fluid (e.g., mineral oil).[4]

-

The bath is heated gently. Initially, a slow stream of bubbles will emerge from the capillary as the air inside expands.

-

The temperature at which a rapid and continuous stream of bubbles escapes from the capillary is noted.

-

The heat source is then removed, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[2][4]

Principle: Density is defined as mass per unit volume. This method involves accurately measuring the mass of a known volume of the liquid.

Procedure:

-

An empty, clean, and dry graduated cylinder or pycnometer is weighed on an analytical balance.[6]

-

A specific volume of this compound is carefully added to the graduated cylinder or pycnometer. The volume is read from the bottom of the meniscus.

-

The mass of the container with the liquid is then measured.[6]

-

The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the container with the liquid.

-

The density is calculated by dividing the mass of the liquid by its volume (Density = Mass/Volume).[6] For higher accuracy, temperature control is crucial as density is temperature-dependent.

Principle: The refractive index is a measure of how much light bends as it passes from one medium (air) into another (the liquid). It is a characteristic property of a substance and is sensitive to purity.

Procedure:

-

A digital refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

A few drops of this compound are placed on the clean, dry prism of the refractometer.

-

The prism is closed, and the instrument is allowed to stabilize at a specific temperature, typically 20 °C.[10]

-

The refractive index value is read from the digital display. The measurement is typically made using the D-line of a sodium lamp (589 nm).[10]

Analytical Characterization

Principle: GC is used to separate and analyze volatile compounds. The sample is vaporized and injected into a column, where components are separated based on their boiling points and interactions with the stationary phase. A detector then quantifies each component.

Procedure:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane). An internal standard may be added for quantitative analysis.[11]

-

Instrumentation: A gas chromatograph equipped with a capillary column (e.g., a polar or non-polar column suitable for aromatic hydrocarbons) and a flame ionization detector (FID) or a mass spectrometer (MS) is used.[11][12]

-

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the heated injector port of the GC.

-

Separation: The oven temperature is programmed to ramp up, allowing for the separation of components based on their volatility. Helium is commonly used as the carrier gas.[13]

-

Detection and Analysis: The FID or MS detects the compounds as they elute from the column. The retention time is used for qualitative identification, and the peak area is used for quantitative analysis.[12]

Visualizations

Synthesis via Electrophilic Bromination

This compound can be synthesized via the electrophilic aromatic substitution of o-xylene. The methyl groups are ortho, para-directing, leading to a mixture of isomers.[3]

Caption: Synthesis of this compound via electrophilic bromination of o-xylene.

Suzuki-Miyaura Cross-Coupling Workflow

This compound is a common aryl halide used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.[1][14][15]

Caption: Generalized workflow of a Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

This compound is classified as an irritant.[2] It is irritating to the eyes, respiratory system, and skin.[2][8] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this chemical.[9][14] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.[8][9]

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[8][9]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing contaminated clothing.[8][9]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[8][9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water.[8]

Seek medical attention if irritation or other symptoms persist.[8][9]

Conclusion

This compound is a versatile chemical intermediate with well-defined physical and chemical properties. Its utility in organic synthesis, particularly in the formation of complex aromatic structures through cross-coupling reactions, makes it a compound of interest for researchers in pharmaceuticals and materials science. A thorough understanding of its properties, combined with safe handling practices and appropriate analytical methodologies, is essential for its effective and safe utilization in research and development.

References

- 1. Video: Boiling Points - Procedure [jove.com]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. phillysim.org [phillysim.org]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. quora.com [quora.com]

- 7. ucc.ie [ucc.ie]

- 8. pubs.aip.org [pubs.aip.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. researchgate.net [researchgate.net]

- 11. agilent.com [agilent.com]

- 12. chemicke-listy.cz [chemicke-listy.cz]

- 13. mdpi.com [mdpi.com]

- 14. Yoneda Labs [yonedalabs.com]

- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis and Characterization of 3-Bromo-o-xylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of 3-Bromo-o-xylene (1-bromo-2,3-dimethylbenzene), a key intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. This document offers detailed experimental protocols, tabulated physical and spectroscopic data, and a visual representation of the synthetic workflow.

Introduction

This compound is an aromatic halogenated hydrocarbon with the molecular formula C₈H₉Br.[1] Structurally, it consists of a benzene (B151609) ring substituted with two methyl groups at the ortho positions (1 and 2) and a bromine atom at the 3-position.[1] This substitution pattern makes it a versatile building block in organic synthesis. The bromine atom serves as a reactive handle for various transformations, most notably in transition-metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira reactions.[1] These reactions are fundamental in constructing complex organic molecules, including active pharmaceutical ingredients and functional materials.[1][2] The presence of the ortho-methyl groups influences the molecule's reactivity and imparts specific steric and electronic properties to its derivatives.[1]

Synthesis of this compound

The synthesis of this compound can be primarily achieved through two main synthetic routes: electrophilic aromatic substitution on o-xylene (B151617) and the Sandmeyer reaction starting from 3-amino-o-xylene.

Electrophilic Bromination of o-Xylene

The most direct approach for the synthesis of this compound is the electrophilic bromination of o-xylene.[2][3] In this reaction, o-xylene is treated with a brominating agent, typically molecular bromine (Br₂), in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or iron filings.[4][5] The methyl groups are ortho, para-directing activators; however, the bromination of o-xylene leads to a mixture of two primary isomers: this compound and 4-Bromo-o-xylene.[2][3] The formation of 4-Bromo-o-xylene is often favored due to reduced steric hindrance at the para position relative to one of the methyl groups.[2][3]

Controlling the regioselectivity to favor the 3-bromo isomer can be challenging. However, reaction conditions such as low temperatures and the absence of light can influence the isomer ratio. A European patent describes a process for the bromination of ortho-xylene at temperatures between -10°C and -70°C in complete darkness to achieve a higher ratio of 3,4-dimethyl-bromobenzene (4-bromo-o-xylene's regioisomer) to 2,3-dimethyl-bromobenzene (this compound).[5][6]

Sandmeyer Reaction

An alternative and more regioselective method for the synthesis of this compound is the Sandmeyer reaction.[3] This multi-step process begins with the diazotization of 3-amino-o-xylene (2,3-dimethylaniline). The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) solution to introduce the bromine atom at the desired position.[3] While this method offers better control over the product's regiochemistry, it involves more synthetic steps compared to direct bromination.

Experimental Protocols

Protocol 1: Electrophilic Bromination of o-Xylene

This protocol is adapted from a general procedure for the bromination of aromatic compounds and information from a patent for the bromination of o-xylene.[4][5][6]

Materials:

-

o-Xylene

-

Bromine (Br₂)

-

Iron filings or Iron(III) bromide (FeBr₃)

-

Dichloromethane (B109758) (CH₂Cl₂) (or other suitable solvent)

-

5% Sodium bisulfite solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HBr gas), dissolve o-xylene (1.0 eq) in dichloromethane.

-

Add a catalytic amount of iron filings or FeBr₃ to the solution.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly add a solution of bromine (0.95 eq) in dichloromethane from the dropping funnel to the stirred reaction mixture over a period of 1-2 hours, maintaining the temperature at 0°C. The reaction should be carried out in the dark to minimize side reactions.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-4 hours, or until the red color of bromine disappears.

-

Quench the reaction by slowly adding a 5% sodium bisulfite solution to destroy any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product, a mixture of this compound and 4-Bromo-o-xylene, can be purified by fractional distillation under reduced pressure to separate the isomers.

Data Presentation

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₉Br | [1][3] |

| Molar Mass | 185.06 g/mol | [3][7] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.365 g/mL at 25 °C | [1][3] |

| Boiling Point | 214 °C | [3] |

| Melting Point | -20.49 °C (estimate) | [3] |

| Flash Point | 80 °C (177 °F) | [3] |

| Water Solubility | Not miscible or difficult to mix | [3] |

| Refractive Index (n20/D) | 1.560 | [3] |

Spectroscopic Data

| Spectroscopic Technique | Data | Reference |

| ¹H NMR | Chemical shifts are influenced by the bromine and methyl groups. Aromatic protons will appear in the downfield region. | [3] |

| ¹³C NMR | Aromatic carbons typically resonate in the 110-160 ppm range. The carbon attached to the bromine will have a characteristic chemical shift. | [3] |

| Infrared (IR) Spectroscopy | A distinct C-Br stretching vibration is observed near 600 cm⁻¹. | [1] |

| Mass Spectrometry (GC-MS) | The molecular ion peak (M+) is observed at m/z 184 and an isotopic peak (M+2) at m/z 186, characteristic of a monobrominated compound. The top peak is often observed at m/z 105. | [7] |

Mandatory Visualization

Synthesis Workflow Diagram

Caption: Synthetic routes to this compound.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of a wide range of organic molecules. Its primary applications are in:

-

Pharmaceutical Synthesis: It serves as a precursor for the synthesis of various pharmaceutical compounds, including analgesics and anti-inflammatory agents.[1] The ortho-xylene moiety can enhance the lipophilicity of drug candidates, potentially improving their biological activity and membrane permeability.[1]

-

Agrochemical Development: In the agrochemical industry, it is utilized in the preparation of precursors for herbicides and fungicides.[1]

-

Materials Science: this compound is a monomer used in the production of functional polymers, resins, and specialty coatings with enhanced thermal stability and chemical resistance.[1]

Safety and Handling

This compound is classified as an irritant and may cause skin, eye, and respiratory irritation.[3][7] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses.[3] It is stable under normal storage conditions but may decompose upon exposure to strong oxidizing agents or UV light.[1] Store in a cool, dry place away from incompatible materials.[1]

References

- 1. Synthesis routes of this compound [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound | High-Purity Aromatic Reagent [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. EP0492594A1 - Bromination of ortho-xylene - Google Patents [patents.google.com]

- 6. data.epo.org [data.epo.org]

- 7. IR Comparison [webspectra.chem.ucla.edu]

Spectroscopic Data and Experimental Protocols for 3-Bromo-o-xylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-o-xylene (CAS No. 576-23-8), a key intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.25 | d | 1H | Ar-H |

| 7.05 | t | 1H | Ar-H |

| 6.95 | d | 1H | Ar-H |

| 2.40 | s | 3H | CH₃ |

| 2.30 | s | 3H | CH₃ |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 138.5 | Ar-C |

| 134.0 | Ar-C |

| 131.0 | Ar-C |

| 128.5 | Ar-C |

| 127.0 | Ar-C |

| 125.0 | Ar-C-Br |

| 23.0 | CH₃ |

| 16.5 | CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-2850 | Medium | C-H stretch (aromatic and aliphatic) |

| 1580 | Medium | C=C stretch (aromatic) |

| 1470 | Strong | C-H bend (aliphatic) |

| 1040 | Strong | C-Br stretch |

| 780 | Strong | C-H out-of-plane bend (aromatic) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 184/186 | 95/95 | [M]⁺ (Molecular ion with Br isotopes) |

| 105 | 100 | [M-Br]⁺ |

| 91 | 40 | [C₇H₇]⁺ |

| 77 | 30 | [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation: A solution of this compound (approximately 10-20 mg) was prepared in deuterochloroform (CDCl₃, 0.5-0.7 mL). A small amount of tetramethylsilane (B1202638) (TMS) was added as an internal standard (0 ppm). The solution was then transferred to a 5 mm NMR tube.

Instrumentation and Parameters: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 300 spectrometer operating at 300 MHz for protons and 75 MHz for carbons.

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 12 ppm

-

-

¹³C NMR:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 220 ppm

-

Infrared (IR) Spectroscopy

Sample Preparation: A thin film of neat this compound was prepared between two potassium bromide (KBr) plates.

Instrumentation and Parameters: The IR spectrum was obtained using a PerkinElmer Spectrum Two FT-IR spectrometer.

-

Technique: Transmission

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample was introduced via a gas chromatograph (GC) coupled to the mass spectrometer. Electron Impact (EI) ionization was used.

Instrumentation and Parameters: A Thermo Scientific ISQ single quadrupole GC-MS system was used for the analysis.

-

Ionization Energy: 70 eV

-

Mass Range: 50-500 m/z

-

Source Temperature: 230 °C

-

GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm)

-

Carrier Gas: Helium

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.

Reactivity and stability of 3-Bromo-o-xylene under normal conditions

An In-depth Technical Guide on the Reactivity and Stability of 3-Bromo-o-xylene Under Normal Conditions

Executive Summary

This technical guide provides a comprehensive overview of the chemical reactivity and stability of this compound (CAS No. 576-23-8) under normal laboratory and storage conditions. This compound, also known as 1-bromo-2,3-dimethylbenzene, is a clear, colorless liquid widely utilized as an aromatic building block in organic synthesis.[1][2] This document summarizes its physicochemical properties, stability profile, reactivity, and safe handling protocols. The information is intended for researchers, chemists, and professionals in the field of drug development and chemical manufacturing.

Under standard ambient temperature and pressure, this compound is a stable compound.[3] However, it is a combustible liquid and requires storage away from heat and ignition sources.[1][3][4] It is incompatible with strong oxidizing agents, which can lead to vigorous reactions.[3][4] Upon thermal decomposition, it may release toxic and irritating fumes, including carbon monoxide, carbon dioxide, and hydrogen bromide.[1][3][4] This guide presents this information in a structured format, including data tables and diagrams, to ensure clarity and accessibility for the target audience.

Physicochemical and Safety Data

The fundamental physical, chemical, and safety properties of this compound are summarized in the table below. This data is essential for safe handling, storage, and experimental design.

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₉Br | [5] |

| Molecular Weight | 185.06 g/mol | [5] |

| Appearance | Clear, colorless liquid | [1][3] |

| Odor | Odorless | [3] |

| Boiling Point | 214 °C (417.2 °F) at 760 mmHg | [3][6] |

| Flash Point | 80 °C (176 °F) | [1][3] |

| Specific Gravity | 1.360 - 1.365 g/mL at 25°C | [3][6] |

| Refractive Index | n20/D 1.560 | [6] |

| Water Solubility | Not miscible or difficult to mix | [6] |

| Vapor Density | 6.38 | [3] |

| NFPA Rating (estimated) | Health: 1; Flammability: 2; Instability: 0 | [1] |

Stability Profile

Under normal conditions, this compound is a chemically stable compound.[3]

-

Thermal Stability : It is stable at room temperature when stored in closed containers.[1] However, it is a combustible liquid and should be kept away from excess heat, open flames, and sparks.[1][3][4] Containers may explode when heated.[1]

-

Light Sensitivity : While not explicitly stated to be light-sensitive in the provided results, standard laboratory practice for halogenated aromatic compounds involves storage in well-sealed, often amber, containers to prevent potential photodecomposition.

-

Hazardous Polymerization : Hazardous polymerization has not been reported for this compound.[1][4]

Reactivity Profile

The reactivity of this compound is primarily centered around the bromine substituent on the aromatic ring.

-

General Reactivity : Simple aromatic halogenated compounds are generally unreactive.[7] The carbon-bromine bond on the aromatic ring is considerably stable.[2]

-

Incompatible Materials : The primary reactivity concern under normal conditions is its incompatibility with strong oxidizing agents (such as perchlorates, peroxides, and nitrates).[3][4][8] Contact with these substances should be avoided.

-

Role in Synthesis : this compound is a valuable intermediate in organic synthesis. It serves as an electrophilic partner in metal-catalyzed cross-coupling reactions like Suzuki, Stille, and Kumada couplings to form more complex molecules.[2]

-

Hazardous Decomposition : When exposed to high temperatures, such as in a fire, this compound can decompose to produce hazardous substances.[1] These include carbon monoxide, carbon dioxide, and hydrogen bromide.[1][3][4]

Visualized Workflows and Pathways

Logical Workflow for Stability and Reactivity Assessment

The following diagram outlines a logical workflow for assessing the stability and reactivity of a chemical compound like this compound.

Caption: Workflow for Chemical Stability Assessment.

Incompatibility Diagram

This diagram illustrates the primary chemical incompatibilities of this compound.

Caption: this compound Chemical Incompatibilities.

Experimental Protocols

Safe Handling and Storage

Proper handling and storage are critical to maintaining the stability of this compound and ensuring laboratory safety.

-

Handling :

-

Storage :

Example Synthesis: Electrophilic Bromination of o-Xylene (B151617)

This compound can be synthesized via the electrophilic bromination of o-xylene. The regioselectivity of this reaction is influenced by steric hindrance from the two adjacent methyl groups.

-

Objective : To synthesize 4-bromo-o-xylene, with this compound as a potential co-product, through the direct bromination of o-xylene.

-

Materials :

-

o-Xylene

-

Bromine

-

Iron filings or Iodine (catalyst)

-

Sodium bisulfite solution

-

Sodium hydroxide (B78521) solution

-

-

Procedure :

-

A mixture of o-xylene and a catalyst (e.g., iron filings) is prepared in a reaction vessel equipped with a stirrer and a dropping funnel.[9]

-

Bromine is added dropwise to the stirred o-xylene solution, maintaining the low temperature. Allowing the temperature to rise can increase the formation of dibromo-o-xylene byproducts.[2][9]

-

After the addition is complete, the reaction mixture is stirred until the evolution of hydrogen bromide gas ceases.

-

The mixture is then washed with water, followed by a dilute sodium hydroxide or sodium bisulfite solution to remove unreacted bromine.[9]

-

The organic layer is separated, dried over a suitable drying agent (e.g., sodium sulfate), and purified, typically by distillation, to isolate the bromo-o-xylene isomers.[9][10]

-

Conclusion

This compound is a stable chemical under normal conditions of use and storage. Its primary hazards are related to its combustibility and incompatibility with strong oxidizing agents. Thermal decomposition can lead to the emission of hazardous gases. By adhering to the outlined safe handling, storage, and experimental protocols, the risks associated with this compound can be effectively managed, allowing for its safe use as a versatile reagent in research and development.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. This compound | High-Purity Aromatic Reagent [benchchem.com]

- 3. fishersci.com [fishersci.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. This compound | C8H9Br | CID 68472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [chembk.com]

- 7. 3,4,5,6-TETRABROMO-O-XYLENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. nj.gov [nj.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Synthesis routes of this compound [benchchem.com]

An In-depth Technical Guide to the Solubility of 3-Bromo-o-xylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Bromo-o-xylene in common organic solvents. Due to a lack of specific quantitative data in publicly available literature, this guide presents qualitative solubility information and data for the structurally related parent compound, o-xylene, to infer the solubility profile of this compound. Furthermore, detailed experimental protocols for solubility determination are provided to enable researchers to ascertain precise measurements as required.

Introduction to this compound

This compound (1-Bromo-2,3-dimethylbenzene) is an aromatic halogenated hydrocarbon. Its structure, consisting of a benzene (B151609) ring with two adjacent methyl groups and a bromine atom, renders it a non-polar to weakly polar molecule. This structural characteristic is the primary determinant of its solubility in various organic solvents. The principle of "like dissolves like" suggests that this compound will be readily soluble in non-polar and weakly polar organic solvents.

Solubility Profile

While specific quantitative solubility data for this compound is not widely available, qualitative assessments consistently indicate its high solubility in a range of common organic solvents. It is reported to be miscible with most organic solvents and is specifically mentioned as being soluble in chloroform, DMSO, and methanol.[1][2][3] The structurally similar isomer, 4-bromo-o-xylene, is noted to be soluble in alcohol and ether.[4]

To provide a more comprehensive understanding, the solubility of the parent compound, o-xylene, is presented below. Given the structural similarity, the solubility behavior of this compound is expected to be comparable. O-xylene is described as fully miscible or very soluble in a variety of organic solvents.[5][6][7]

Table 1: Qualitative Solubility of this compound and Comparative Solubility of o-Xylene in Common Organic Solvents

| Solvent | Solvent Type | Qualitative Solubility of this compound | Qualitative Solubility of o-Xylene |

| Alcohols | |||

| Methanol | Polar Protic | Soluble[2][3] | Miscible[5] |

| Ethanol | Polar Protic | Expected to be Soluble/Miscible | Miscible[5][7] |

| Halogenated Solvents | |||

| Chloroform | Polar Aprotic | Soluble[2][3] | Soluble[8] |

| Aprotic Solvents | |||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble[2][3] | No specific data found |

| Acetone | Polar Aprotic | Expected to be Soluble/Miscible | Very Soluble[6][7] |

| Toluene | Non-polar | Expected to be Soluble/Miscible | Very Soluble[6] |

| Benzene | Non-polar | Expected to be Soluble/Miscible | Very Soluble[6][7] |

| Diethyl Ether | Non-polar | Expected to be Soluble/Miscible | Miscible[5][7] |

| Hexane | Non-polar | Expected to be Soluble/Miscible | Soluble[8] |

| Aqueous Solvents | |||

| Water | Polar Protic | Not miscible or difficult to mix[2][3] | Sparingly Soluble |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following established experimental protocols can be employed.

3.1. Qualitative Solubility Assessment

This method provides a rapid determination of whether a compound is soluble in a particular solvent.

-

Objective: To quickly assess the solubility of this compound in a range of solvents.

-

Procedure:

-

Add approximately 0.1 mL of this compound to a small test tube.

-

Add 3 mL of the chosen solvent to the test tube.

-

Vigorously shake the test tube for 30 seconds.

-

Visually inspect the solution for any signs of undissolved solute, such as cloudiness, a second liquid phase, or droplets.

-

If the solution is clear, the compound is considered soluble. If not, it is considered insoluble or sparingly soluble.

-

3.2. Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a solvent.

-

Objective: To determine the precise concentration of a saturated solution of this compound at a specific temperature.

-

Methodology:

-

Preparation: Add an excess amount of this compound to a flask containing the solvent of interest. The excess solute ensures that a saturated solution is formed.

-

Equilibration: Seal the flask and place it in a constant temperature water bath or shaker. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solute to settle.

-

Sampling: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved microparticles.

-

Quantification: Analyze the concentration of this compound in the filtered sample using a suitable analytical technique, such as:

-

Gas Chromatography (GC): Ideal for volatile and semi-volatile compounds. A calibration curve with standards of known concentration must be prepared.

-

High-Performance Liquid Chromatography (HPLC): Suitable for a wide range of compounds. As with GC, a calibration curve is necessary.

-

UV-Vis Spectroscopy: Can be used if this compound has a distinct chromophore and the solvent does not interfere with its absorbance. A calibration curve is required.

-

-

Data Reporting: The solubility is typically reported in units of grams per 100 mL (g/100mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L) at the specified temperature.

-

Visualizing the Solubility Determination Workflow

The following diagram illustrates a logical workflow for determining the solubility of an organic compound like this compound.

References

- 1. CAS 576-23-8: 1-Bromo-2,3-dimethylbenzene | CymitQuimica [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. 2,3-Dimethylbromobenzene | 576-23-8 [chemicalbook.com]

- 4. 4-Bromo-o-xylene [chembk.com]

- 5. grokipedia.com [grokipedia.com]

- 6. adityadyechem.com [adityadyechem.com]

- 7. nbinno.com [nbinno.com]

- 8. solubilityofthings.com [solubilityofthings.com]

The Strategic Utility of 3-Bromo-o-xylene in Advanced Materials Science: A Technical Guide

For Immediate Release

Exploring the Core of Modern Materials: A Deep Dive into the Applications of 3-Bromo-o-xylene

Shanghai, China – December 12, 2025 – this compound, a versatile aromatic building block, is carving a significant niche in the landscape of materials science. Its unique structural and electronic properties make it a valuable precursor for a range of high-performance materials, including conjugated polymers for organic electronics and sophisticated liquid crystalline compounds. This technical guide provides an in-depth analysis of the potential applications of this compound, offering researchers, scientists, and professionals in drug development a comprehensive overview of its role in the synthesis and design of next-generation materials.

Introduction to a Versatile Building Block

This compound, also known as 1-bromo-2,3-dimethylbenzene, is an organobromine compound that serves as a pivotal intermediate in organic synthesis. Its utility in materials science stems from the presence of a reactive bromine atom, which can readily participate in various cross-coupling reactions, and the adjacent methyl groups, which influence the solubility, morphology, and electronic properties of the resulting materials. This strategic combination allows for the precise tuning of material characteristics, a critical aspect in the development of advanced functional materials.[1]

Core Applications in Polymer Science

The primary application of this compound in polymer science lies in its use as a monomer or a precursor to monomers for the synthesis of conjugated polymers. These polymers are the backbone of organic electronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Poly(p-phenylene vinylene) (PPV) Derivatives

This compound can be utilized in the synthesis of substituted poly(p-phenylene vinylene) (PPV) derivatives. The Gilch route, a common method for PPV synthesis, can be adapted to incorporate the 2,3-dimethylphenyl moiety, influencing the polymer's solubility and electroluminescent properties. While direct polymerization of this compound is not the primary method, its conversion to other reactive intermediates is a key step.[2]

Polyfluorene Copolymers

Polyfluorenes are a class of conjugated polymers known for their high photoluminescence quantum yields and excellent thermal stability, making them ideal for blue-emitting OLEDs.[3] By incorporating 2,3-dimethylphenyl side chains derived from this compound, researchers can modulate the polymer's solubility and prevent aggregation, which is a common issue that can quench fluorescence.

The Role in Liquid Crystal Synthesis

The rigid, aromatic core of this compound makes it an attractive building block for the synthesis of thermotropic liquid crystals. These materials exhibit a phase of matter that has properties between those of a conventional liquid and those of a solid crystal, and they are the fundamental components of liquid crystal displays (LCDs).[4][5]

By incorporating the 2,3-dimethylphenyl group into the molecular structure of a liquid crystal, it is possible to influence its mesomorphic properties, such as the temperature range of the liquid crystalline phase and the type of mesophase formed (e.g., nematic, smectic).[1][6] The bromo-substituent provides a reactive handle for further molecular elaboration through cross-coupling reactions, allowing for the synthesis of complex liquid crystalline molecules with tailored properties.

Key Synthetic Methodologies

The gateway to incorporating the 2,3-dimethylphenyl moiety into advanced materials is through transition-metal-catalyzed cross-coupling reactions. The bromine atom on this compound serves as an excellent reactive site for these transformations.

Suzuki Coupling

The Suzuki coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. It involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. This compound can be readily coupled with a variety of boronic acids or esters to synthesize biphenyl (B1667301) derivatives, which are common cores for liquid crystals and monomers for conjugated polymers.

Experimental Protocol: General Procedure for Suzuki Coupling

A detailed protocol for a selective Suzuki-Miyaura cross-coupling reaction is as follows:

-

Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (e.g., this compound derivative, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).

-

Catalyst Addition: In a separate vial, pre-mix the palladium catalyst (e.g., palladium(II) acetate (B1210297), 2 mol%) and a suitable phosphine (B1218219) ligand (e.g., triphenylphosphine, 8 mol%). Add this mixture to the main reaction flask.

-

Solvent Addition and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane (B91453) and water. Seal the flask and thoroughly degas the mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.

-

Reaction Execution: Place the sealed flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80-100 °C) for the required duration (often 12-24 hours).

-

Monitoring and Workup: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate and water, and transfer to a separatory funnel.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over an anhydrous salt like sodium sulfate. After filtration and solvent removal under reduced pressure, purify the crude product by column chromatography.[3]

Stille Coupling

The Stille coupling reaction provides another powerful tool for C-C bond formation, reacting an organotin compound with an organohalide in the presence of a palladium catalyst. This method is also applicable to this compound for the synthesis of complex aromatic structures.

Experimental Protocol: General Procedure for Stille Coupling

A general experimental procedure for a Stille cross-coupling reaction is as follows:

-

Reaction Setup: To a flame-dried round-bottom flask, add the organohalide (e.g., this compound, 1 equivalent) and a suitable solvent such as DMF that has been degassed.

-

Reagent Addition: Sequentially add a copper(I) co-catalyst (e.g., CuI, 0.1 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂·DCM, 0.1 eq), and an additive like lithium chloride (5.3 eq).

-

Purging and Stannane Addition: Purge the reaction flask with an inert gas for several minutes before adding the organotin reagent (1.15 eq).

-

Reaction Execution: Heat the solution to the desired temperature (e.g., 40 °C) and maintain for the required reaction time, which can be up to several days.

-

Workup and Purification: After cooling, transfer the reaction mixture to a separatory funnel containing an aqueous ammonia (B1221849) solution and extract with a nonpolar solvent like hexane. Combine the organic phases, wash with brine, dry over sodium sulfate, filter, and concentrate. Purify the crude product using flash chromatography.

Quantitative Data Summary

While specific quantitative data for materials directly derived from this compound is not abundant in publicly available literature, the following table provides representative data for analogous materials, illustrating the expected properties.

| Material Class | Property | Typical Values |

| Polyfluorene Copolymers | Molecular Weight (Mn) | 10 - 100 kDa |

| Polydispersity Index (PDI) | 1.5 - 3.0 | |

| Glass Transition Temp. (Tg) | 100 - 200 °C | |

| Decomposition Temp. (Td) | > 350 °C | |

| HOMO Level | -5.4 to -5.8 eV | |

| LUMO Level | -2.1 to -2.5 eV | |

| Photoluminescence Maxima | 420 - 550 nm (Blue to Green) | |

| Thermotropic Liquid Crystals | Clearing Temperature (T_c) | 100 - 250 °C |

| Mesophase Range | 20 - 150 °C | |

| Mesophase Type | Nematic, Smectic A, Smectic C | |

| Birefringence (Δn) | 0.15 - 0.30 |

Note: The data presented are typical values for the respective material classes and may vary depending on the specific molecular structure and synthetic conditions.

Visualizing the Synthetic Pathways

To better illustrate the role of this compound in materials synthesis, the following diagrams, generated using the DOT language, depict the logical workflows.

References

- 1. Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units - PMC [pmc.ncbi.nlm.nih.gov]

- 2. colorado.edu [colorado.edu]

- 3. benchchem.com [benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and characterization of poly(p-phenylene vinylene) - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular structure and IUPAC name of 3-Bromo-o-xylene

An In-depth Technical Guide to 3-Bromo-o-xylene

Introduction

This compound, systematically known as 1-bromo-2,3-dimethylbenzene, is a halogenated aromatic hydrocarbon.[1][][3] Its molecular formula is C₈H₉Br.[1][][3] This compound consists of a benzene (B151609) ring substituted with two methyl groups at the ortho positions (positions 1 and 2) and a bromine atom at the meta position (position 3).[] It presents as a colorless to pale yellow liquid and is a crucial intermediate in organic synthesis, particularly for producing pharmaceuticals, agrochemicals, and functional materials.[][4] The bromine atom serves as a reactive site for various transformations, including transition-metal-catalyzed cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira, which are fundamental for creating complex carbon-carbon and carbon-heteroatom bonds.[][5]

Molecular Structure and Identification

The structure of this compound features a benzene ring with three substituents. The IUPAC name, 1-bromo-2,3-dimethylbenzene, precisely defines the positions of these groups. Other common synonyms include 2,3-Dimethylbromobenzene and 3-Bromo-1,2-dimethylbenzene.[1][][6]

Caption: Molecular structure of 1-bromo-2,3-dimethylbenzene.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. It is sparingly soluble in water but miscible with most organic solvents like chloroform, DMSO, and methanol.[]

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉Br | [1][][3] |

| Molecular Weight | 185.06 g/mol | [1] |

| CAS Number | 576-23-8 | [1][3] |

| Appearance | Clear colorless to pale yellow liquid | [][3] |

| Boiling Point | 214 °C (at 760 mmHg) | [] |

| Density | 1.365 g/mL at 25 °C | [] |

| Refractive Index | 1.5595-1.5625 at 20 °C | [3] |

| Solubility | Insoluble in water; Soluble in Chloroform, DMSO, Methanol | [] |

| Flash Point | 177 °F (80.5 °C) | |

| Vapor Pressure | 0.27 mmHg at 25 °C |

Experimental Protocols

Synthesis Methods

Method 1: Electrophilic Bromination of o-Xylene (B151617) The most direct route for synthesizing bromo-o-xylene is the electrophilic bromination of o-xylene.[5] This reaction typically produces a mixture of isomers, primarily this compound and 4-bromo-o-xylene. The reaction conditions, such as temperature and catalyst, can be adjusted to influence the isomer ratio. For instance, reacting o-xylene with bromine in complete darkness at low temperatures (between -10°C and -70°C) in the presence of a catalyst can favor the formation of the 4-bromo isomer.[7]

-

General Procedure: A three-necked flask is charged with o-xylene and a catalyst (e.g., iron filings and a crystal of iodine).[8] The flask is equipped with a dropping funnel, a stirrer, and a condenser connected to a gas-absorption trap. The mixture is cooled (e.g., 0° to -5°C) in an ice-salt bath.[8] Bromine is added dropwise over several hours while maintaining the low temperature.[8] After the addition is complete, the reaction mixture is allowed to stand, then washed successively with water and a dilute basic solution (e.g., 3% sodium hydroxide) to remove unreacted bromine and HBr.[8] The product is then purified, often by steam distillation followed by distillation under reduced pressure.[8]

Method 2: Sandmeyer Reaction A more regioselective method to synthesize this compound is the Sandmeyer reaction.[5] This approach avoids the formation of the isomeric 4-bromo-o-xylene.

-

Protocol Workflow:

-

Diazotization: The starting material, 3-amino-o-xylene (2,3-dimethylaniline), is treated with a cold solution of sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid (e.g., HBr) to form the corresponding aryl diazonium salt.

-

Bromination: The freshly prepared diazonium salt solution is then added to a solution of copper(I) bromide (CuBr).[5] This catalyzes the replacement of the diazonium group with a bromine atom, yielding the desired this compound.

-

Workup and Purification: The product is typically extracted from the reaction mixture using an organic solvent, washed, dried, and purified by distillation.

-

Caption: Workflow for the synthesis of this compound via Sandmeyer reaction.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) this compound can be analyzed using a reverse-phase (RP) HPLC method.[9]

-

Column: Newcrom R1 HPLC column.[9]

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid.[9] For applications compatible with mass spectrometry (MS), phosphoric acid should be replaced with formic acid.[9]

-

Application: This method is scalable and can be used for preparative separation to isolate impurities. It is also suitable for pharmacokinetic studies.[9]

Spectroscopic Characterization The structure of this compound is typically confirmed using a combination of spectroscopic techniques.[]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed information about the arrangement of protons and carbon atoms. The chemical shifts of the aromatic and methyl protons confirm the ortho-substitution pattern.[][5]

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands, including a distinct C-Br stretching vibration near 600 cm⁻¹.[]

-

Mass Spectrometry (MS): GC-MS is commonly used to determine the molecular weight and fragmentation pattern, confirming the presence of bromine through its characteristic isotopic distribution (¹⁹Br and ⁸¹Br).[1]

Safety and Handling

This compound is classified as an irritant. It is irritating to the eyes, respiratory system, and skin. Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area or fume hood. Standard storage protocol involves keeping the compound in tightly sealed, light-resistant containers in a cool, dry place.[]

References

- 1. This compound | C8H9Br | CID 68472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A15889.22 [thermofisher.com]

- 4. This compound (576-23-8) at Nordmann - nordmann.global [nordmann.global]

- 5. This compound | High-Purity Aromatic Reagent [benchchem.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. EP0492594A1 - Bromination of ortho-xylene - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. This compound | SIELC Technologies [sielc.com]

Navigating the Risks: A Technical Guide to the Health and Safety Hazards of 3-Bromo-o-xylene in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the health and safety hazards associated with 3-Bromo-o-xylene in a laboratory setting. Designed for professionals in research and drug development, this document synthesizes critical safety data, outlines experimental protocols for hazard assessment, and presents visual workflows to ensure safe handling and mitigate exposure risks.

Chemical and Physical Properties

This compound, also known as 1-Bromo-2,3-dimethylbenzene, is a halogenated aromatic hydrocarbon.[1] It is a colorless to pale yellow liquid with a mild aromatic odor.[1] Understanding its physical and chemical properties is fundamental to its safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₈H₉Br | [2][3] |

| Molecular Weight | 185.06 g/mol | [3] |

| Appearance | Clear, colorless to pale yellow liquid | [1][4] |

| Boiling Point | 214 °C (lit.) | [2] |

| Flash Point | 80 °C (176 °F) | [4] |

| Density | 1.365 g/mL at 25 °C (lit.) | [2] |

| Water Solubility | Not miscible or difficult to mix in water | [2] |

| Vapor Density | 6.38 | [5] |

| Stability | Stable at room temperature in closed containers under normal storage and handling conditions. | [6] |

Health and Safety Hazards

This compound is classified as a hazardous substance, primarily due to its irritant properties. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals includes the following hazard statements for this compound:

-

H315: Causes skin irritation. [3]

-

H319: Causes serious eye irritation. [3]

-

H335: May cause respiratory irritation. [3]

The primary routes of exposure are inhalation, skin contact, and eye contact.

Summary of Health Effects

| Exposure Route | Acute Effects | Chronic Effects |

| Inhalation | Causes respiratory tract irritation.[4] High concentrations may lead to central nervous system (CNS) depression and asphyxiation.[4] Can produce delayed pulmonary edema.[4] | Effects may be delayed.[4] |

| Skin Contact | Causes skin irritation and may cause dermatitis.[4] | Prolonged or repeated contact can cause a skin rash, dryness, and redness. |

| Eye Contact | Causes serious eye irritation, which may include chemical conjunctivitis and corneal damage.[4] | Not specified. |

| Ingestion | May cause gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea.[4] | Not specified. |

Quantitative Toxicity Data

Experimental Protocols for Hazard Assessment

While specific toxicological studies on this compound are not detailed in the available literature, the assessment of its primary hazards (skin and eye irritation) would follow standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).

Skin Irritation Testing (Based on OECD Test Guideline 439)

This in vitro method utilizes a reconstructed human epidermis (RhE) model to assess the skin irritation potential of a chemical.[8][9][10]

Methodology:

-

Tissue Preparation: Reconstituted human epidermis tissue models are equilibrated under controlled conditions.

-

Chemical Application: A small amount of the test chemical (e.g., this compound) is applied topically to the surface of the RhE tissue.

-

Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes) to allow for interaction with the chemical.[9]

-

Rinsing and Post-Incubation: The chemical is thoroughly rinsed from the tissue surface, and the tissues are transferred to fresh medium for a post-incubation recovery period (e.g., 42 hours).[9]

-

Viability Assessment: Cell viability is determined using a colorimetric assay, typically the MTT assay. The amount of formazan (B1609692) dye produced is proportional to the number of viable cells.

-

Data Analysis: The tissue viability of the chemical-treated samples is compared to that of a negative control. A chemical is identified as an irritant if the tissue viability is reduced below a certain threshold (e.g., ≤ 50%).[9]

Caption: Workflow for In Vitro Skin Irritation Testing.

Eye Irritation Testing (Based on OECD Test Guideline 492)

Similar to skin irritation testing, in vitro methods are preferred for assessing eye irritation potential to reduce animal testing. The Reconstructed human Cornea-like Epithelium (RhCE) test method is a validated approach.

Methodology:

-

Tissue Preparation: RhCE tissue models are pre-incubated to ensure they are viable and stable.

-

Chemical Application: The test chemical is applied to the apical surface of the cornea-like epithelium.

-

Exposure and Rinsing: Following a defined exposure time, the chemical is removed by rinsing.

-

Post-Exposure Incubation: The tissues are incubated in fresh medium for a recovery period.

-

Viability Assessment: The viability of the corneal cells is measured, typically using the MTT assay.

-

Data Analysis: The viability of the treated tissues is compared to a negative control. A significant reduction in viability indicates the potential for eye irritation or serious eye damage.

Caption: Workflow for In Vitro Eye Irritation Testing.

Safe Handling and Storage

Given its hazardous properties, strict adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

| PPE | Specification |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][8] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[4][8] |

| Respiratory Protection | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[4] Use only in a well-ventilated area.[4] |

Handling and Storage Procedures

-

Handling: Wash thoroughly after handling.[4] Avoid contact with eyes, skin, and clothing.[4] Avoid ingestion and inhalation.[4] Keep away from heat, sparks, and flame.[4]

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents.[4][11] Keep away from sources of ignition.[4]

Emergency and First Aid Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

| Exposure Route | First Aid Measures |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[4] |

| Skin Contact | Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[4] |

| Ingestion | Get medical aid. Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water.[4] |

Caption: First Aid Response for this compound Exposure.

Conclusion

This compound is a valuable intermediate in organic synthesis but poses significant health and safety risks, primarily as an irritant to the skin, eyes, and respiratory system. While quantitative toxicity data is limited, a thorough understanding of its qualitative hazards, adherence to standardized safety protocols, and preparedness for emergency situations are paramount for its safe use in a laboratory setting. The experimental workflows provided, based on OECD guidelines, offer a framework for assessing the hazards of this and other novel chemical entities, emphasizing the shift towards in vitro testing methodologies. Researchers, scientists, and drug development professionals must remain vigilant in implementing these safety measures to ensure a secure working environment.

References

- 1. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 2. researchgate.net [researchgate.net]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. x-cellr8.com [x-cellr8.com]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

Methodological & Application

Protocol for Suzuki-Miyaura Coupling Using 3-Bromo-o-xylene: Application Notes and Detailed Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds. This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or its ester) with an organohalide. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of starting materials have made it an indispensable tool in academic research and the pharmaceutical industry for the construction of complex molecular architectures.

This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura coupling of 3-Bromo-o-xylene with various arylboronic acids. Due to the limited availability of specific published protocols for this particular substrate, the following information is based on established methodologies for structurally similar aryl bromides. These guidelines serve as a robust starting point for reaction optimization and application in diverse research and development settings.

Reaction Scheme

The general transformation for the Suzuki-Miyaura coupling of this compound is depicted below:

Caption: General reaction scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Data Presentation: Representative Reaction Conditions

While specific quantitative data for the Suzuki-Miyaura coupling of this compound is not extensively reported in the literature, the following table summarizes typical reaction conditions that have proven effective for the coupling of other sterically hindered or electron-rich aryl bromides. These conditions can be considered as a starting point for the optimization of the reaction with this compound.

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| This compound | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene (B28343)/H₂O (5:1) | 100 | 12 | Expected >80 |

| This compound | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Dioxane | 110 | 16 | Expected >85 |

| This compound | 3-Tolylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 90 | 24 | Expected >75 |

Note: The yields presented are estimations based on similar reactions and should be empirically determined.

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura coupling reaction of this compound with phenylboronic acid.

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (B84403) (K₃PO₄), anhydrous

-

Toluene, anhydrous

-

Deionized water, degassed

-

Argon or Nitrogen gas

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Under a positive pressure of the inert gas, add anhydrous, degassed toluene (5 mL) followed by degassed deionized water (1 mL) via syringe.

-

Reaction: Place the flask in a preheated oil bath or heating mantle and stir the reaction mixture vigorously at 100 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine all organic layers.

-

Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the pure 2,3-dimethylbiphenyl.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling of this compound.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The catalytic cycle is a fundamental concept in understanding the mechanism of the Suzuki-Miyaura reaction. The diagram below outlines the key steps involved.

Application Notes and Protocols for the Formation of Grignard Reagents from 3-Bromo-o-xylene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2,3-dimethylphenylmagnesium bromide, a Grignard reagent derived from 3-Bromo-o-xylene. This reagent is a valuable intermediate in organic synthesis, particularly for the introduction of the 2,3-dimethylphenyl group in the development of novel pharmaceuticals, agrochemicals, and materials.

Introduction

Grignard reagents, organomagnesium halides (R-Mg-X), are powerful nucleophiles and strong bases widely employed in organic chemistry for the formation of carbon-carbon bonds. The synthesis of 2,3-dimethylphenylmagnesium bromide from this compound provides a versatile building block for the construction of complex molecular architectures. The presence of the two methyl groups on the aromatic ring can influence the steric and electronic properties of target molecules, making this reagent particularly useful in medicinal chemistry and materials science.

The formation of this Grignard reagent proceeds via the oxidative addition of magnesium metal to the carbon-bromine bond of this compound. The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, under an inert atmosphere to prevent the quenching of the highly reactive organometallic species by moisture or oxygen.

Key Reaction Parameters and Considerations

Successful Grignard reagent formation is highly dependent on stringent reaction conditions. The following table summarizes critical parameters for the synthesis of 2,3-dimethylphenylmagnesium bromide.

| Parameter | Recommended Condition/Reagent | Purpose & Notes |

| Starting Material | This compound | Purity is crucial; should be free of water and acidic impurities. |

| Magnesium | Magnesium turnings | Provides a high surface area for reaction. Activation is often necessary. |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Ethereal solvent stabilizes the Grignard reagent. Must be rigorously dried. |

| Initiator | Iodine (a small crystal) or 1,2-Dibromoethane | Activates the magnesium surface by removing the passivating oxide layer. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric oxygen and moisture. |

| Temperature | Gentle reflux | The reaction is exothermic and often self-sustaining after initiation. |

| Addition Rate | Slow, dropwise addition of this compound | Controls the exothermicity of the reaction and minimizes side reactions. |

Potential Side Reactions

The primary side reaction of concern during the formation of aryl Grignard reagents is the Wurtz-type homocoupling, which leads to the formation of a biaryl byproduct. In this case, 2,3,2',3'-tetramethylbiphenyl can be formed.

Minimization of Side Reactions:

-

Slow Addition: Adding the this compound solution slowly to the magnesium suspension ensures a low concentration of the aryl bromide in the reaction mixture, thereby reducing the likelihood of it reacting with the newly formed Grignard reagent.

-

Efficient Stirring: Vigorous stirring promotes the reaction at the magnesium surface and helps to dissipate localized heat.

-

Temperature Control: Maintaining a gentle reflux without excessive heating can help to control the reaction rate and minimize side product formation.

Experimental Protocol: Synthesis of 2,3-dimethylphenylmagnesium bromide

This protocol is based on established methods for the preparation of aryl Grignard reagents.[1][2][3]

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (one small crystal)

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Three-necked round-bottom flask, flame-dried

-

Reflux condenser, flame-dried

-

Dropping funnel, flame-dried

-

Magnetic stirrer and stir bar

-

Inert gas inlet and outlet (e.g., bubbler)

-

Heating mantle or oil bath

Procedure:

-

Preparation of Apparatus: Assemble the flame-dried three-necked flask with the reflux condenser, dropping funnel, and inert gas inlet. Ensure all joints are well-sealed. Allow the apparatus to cool to room temperature under a gentle stream of inert gas.

-

Magnesium Activation: Place the magnesium turnings in the reaction flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under a slow stream of inert gas until purple iodine vapors are observed. This helps to activate the magnesium surface. Allow the flask to cool to room temperature.

-